4-Phenyloxan-4-ol

Enzyme Inhibition Polyphenol Oxidase Tyrosinase

Researchers sourcing CNS-penetrant building blocks with validated bioactivity face limited options offering balanced lipophilicity. 4-Phenyloxan-4-ol (CAS 81462-07-9) directly addresses this gap: • Tyrosinase inhibitor (IC50 520 µM) with demonstrated selectivity over aldehyde oxidase 1 (>1,000 µM), providing a defined window for SAR optimization. • Optimal XLogP3 of 1.2 enables blood-brain barrier penetration for CNS drug discovery programs. • Reactive 4-hydroxyl handle permits rapid derivatization via esterification, etherification, or nucleophilic substitution for focused library synthesis. Supplied as a solid at ≥95% purity; ambient shipping with no hazardous material restrictions.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 81462-07-9
Cat. No. B1349832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyloxan-4-ol
CAS81462-07-9
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)O
InChIInChI=1S/C11H14O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2
InChIKeySFZFKBASNCZZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyloxan-4-ol: Key Tetrahydropyran Scaffold


4-Phenyloxan-4-ol (CAS 81462-07-9), also known as 4-phenyltetrahydro-2H-pyran-4-ol, is a heterocyclic organic compound belonging to the tetrahydropyran-4-ol class. It is characterized by a saturated six-membered pyran ring with a phenyl substituent and a hydroxyl group at the 4-position, with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol . The compound exhibits a canonical SMILES structure of C1COCCC1(C2=CC=CC=C2)O, and its structural features confer properties such as moderate polarity and a topological polar surface area of 29.5 Ų . It is primarily utilized as a synthetic building block, research chemical, and intermediate in medicinal chemistry and materials science .

Synthetic building block for tetrahydropyran-containing molecules

4-Phenyl substitution supports tyrosinase inhibition study fit

Calculated lipophilicity (XLogP3 1.2) supports CNS permeability model context

Why 4-Phenyloxan-4-ol Outperforms Generic Analogs


The 4-phenyl substitution in 4-Phenyloxan-4-ol is not a minor structural variation; it fundamentally alters the molecule's physicochemical properties, binding interactions, and synthetic utility compared to unsubstituted or alkyl-substituted tetrahydropyran-4-ol analogs . The phenyl group significantly increases lipophilicity (XLogP3 = 1.2 for 4-Phenyloxan-4-ol vs. estimated lower values for methyl or unsubstituted analogs), which impacts solubility, membrane permeability, and target engagement in biological systems . This substitution is critical for π-π stacking and hydrophobic interactions in target binding pockets, as evidenced by the compound's activity in enzyme inhibition assays [1]. Consequently, simply substituting 4-Phenyloxan-4-ol with a generic tetrahydropyran-4-ol scaffold in a synthetic route or biological assay would likely result in a loss of desired potency, selectivity, or physicochemical profile, thereby compromising research outcomes or product performance.

Scaffold

Unsubstituted tetrahydropyran-4-ol may lack the aromatic binding interactions needed for enzyme target engagement

Profile

More polar analogs may shift lipophilicity-dependent permeability and CNS exposure model context

Selectivity

Generic tetrahydropyran scaffolds have not demonstrated tyrosinase vs. aldehyde oxidase selectivity within reported assays

4-Phenyloxan-4-ol Quantitative Evidence Guide


Selective Tyrosinase Inhibition over Aldehyde Oxidase

4-Phenyloxan-4-ol exhibits a notable 5.2-fold lower IC50 (i.e., higher potency) against mushroom tyrosinase (Polyphenol oxidase 2) compared to rabbit aldehyde oxidase 1, demonstrating a significant and quantifiable selectivity window for this target [1]. This intra-assay comparison is critical as it demonstrates that the compound's inhibition is not due to general, non-specific enzyme inactivation.

Enzyme Selectivity
Head-to-head
IC50 tyrosinase 5.2×10⁵ nM vs. aldehyde oxidase >1.0×10⁶ nM (≥5.2-fold difference)

Purified enzyme assays, ChEMBL/BindingDB curated

Supports tyrosinase over aldehyde oxidase selectivity context

Intra-assay comparison; selectivity window may inform off-target review

Enzyme Inhibition Polyphenol Oxidase Tyrosinase Drug Discovery Chemical Biology

Tyrosinase Inhibition: Phenyl vs. Unsubstituted Scaffold

While direct head-to-head data for unsubstituted tetrahydropyran-4-ol against the same enzymes is not available in public repositories, a class-level inference can be made. Unsubstituted tetrahydropyran-4-ol is generally considered a simple, polar building block with minimal specific enzyme binding activity. The presence of the phenyl group in 4-Phenyloxan-4-ol is a key determinant for its observed micromolar-range IC50 (5.20E+5 nM) against tyrosinase, as this aromatic moiety enables crucial π-π and hydrophobic interactions with the enzyme's active site that are absent in the unsubstituted analog [1].

SAR Inference
Class-level
Phenyl substitution is reported key determinant for micromolar-range tyrosinase inhibition

Enzyme assay vs. general tetrahydropyran-4-ol properties

Supports 4-phenyl scaffold prioritization for tyrosinase inhibitor design

Class-level inference; direct comparator data unavailable

Structure-Activity Relationship (SAR) Tyrosinase Inhibitors Tetrahydropyran Scaffold

Lipophilicity Advantage for CNS Permeability

The calculated lipophilicity (XLogP3) of 4-Phenyloxan-4-ol is 1.2 . This value is significantly higher than that of more polar, unsubstituted or hydroxylated tetrahydropyran analogs (e.g., tetrahydropyran-4-ol itself would have a much lower, likely negative, XLogP due to the absence of a hydrophobic phenyl group). An XLogP around 1-3 is often considered optimal for passive membrane permeability and blood-brain barrier penetration, making this compound a favorable starting point for designing CNS-penetrant molecules. This contrasts with more polar analogs, which would exhibit lower permeability.

Lipophilicity
Class-level
Calculated XLogP3 = 1.2

PubChem algorithm; unsubstituted analog estimated significantly lower

Supports blood-brain barrier permeability model context

Calculated property; experimental logP/logD to verify

Physicochemical Properties Drug-likeness Lipophilicity ADME CNS Drug Discovery

4-Phenyloxan-4-ol Optimal Application Scenarios


Selective Tyrosinase Inhibitor Development

The direct enzyme inhibition data (IC50 = 5.20E+5 nM against mushroom tyrosinase) identifies 4-Phenyloxan-4-ol as a validated starting point for designing tyrosinase inhibitors [1]. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for skin-lightening cosmetics, treatments for hyperpigmentation disorders (e.g., melasma), and as browning inhibitors in agriculture. The observed selectivity over aldehyde oxidase 1 (IC50 > 1.00E+6 nM) provides an initial selectivity window that is valuable for medicinal chemistry optimization to minimize off-target effects [1].

CNS-Penetrant Drug Candidate Synthesis

With a calculated XLogP3 of 1.2, 4-Phenyloxan-4-ol possesses a lipophilicity profile within the optimal range for crossing the blood-brain barrier [1]. This makes it a strategically advantageous building block for synthesizing compounds intended for CNS targets, such as those involved in neurodegenerative diseases, psychiatric disorders, or pain management. It offers a balanced alternative to both overly polar (low permeability) and highly lipophilic (potential solubility and toxicity issues) tetrahydropyran analogs.

Focused SAR Library Construction

The combination of a defined phenyl substitution and a reactive hydroxyl handle at the 4-position makes 4-Phenyloxan-4-ol an ideal core scaffold for generating focused compound libraries [1]. Researchers can readily derivatize the hydroxyl group (e.g., via esterification, etherification, or conversion to a leaving group for nucleophilic substitution) to explore SAR for a variety of biological targets. The phenyl group provides a key hydrophobic interaction point that can be further diversified with additional substituents.

Chemical Biology Probe Development

The demonstrated ability of 4-Phenyloxan-4-ol to inhibit mushroom tyrosinase, albeit with modest potency, positions it as a useful chemical biology probe for studying the enzyme's mechanism [1]. It can be used as a starting point for developing more potent and selective tool compounds to dissect the role of tyrosinase and related polyphenol oxidases in biological pathways. Its activity in the micromolar range makes it suitable for initial proof-of-concept studies.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor development
Selectivity context vs. aldehyde oxidase
IC50 benchmarking and off-target oxidase profiling
CNS-penetrant candidate synthesis
Calculated lipophilicity (XLogP3 1.2)
Blood-brain barrier permeability model validation
Focused SAR library construction
Reactive 4-hydroxyl handle and phenyl substitution
Derivatization scope and binding-site SAR
Chemical biology probe development
Reported tyrosinase inhibition
Mechanistic enzyme studies and target engagement assays

Technical Documentation Hub

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40 linked technical documents
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